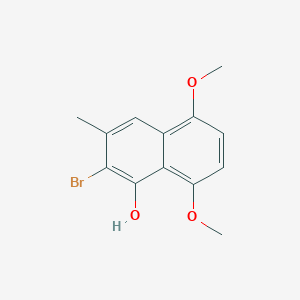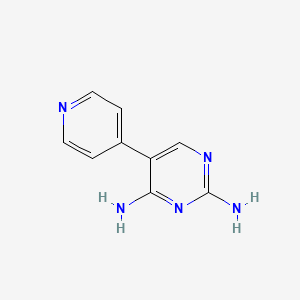
5-(Pyridin-4-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-4-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)pyrimidine-2,4-diamine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-4-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like mCPBA.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: mCPBA for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Nucleophiles: Trimethylsilyl cyanide for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-(Pyridin-4-yl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-4-yl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By binding to these kinases, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A similar compound with dual CDK6 and CDK9 inhibitory activity.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Another derivative with significant antitumor activity.
Uniqueness
5-(Pyridin-4-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit multiple targets and pathways makes it a versatile compound in drug discovery and development .
Propiedades
Número CAS |
103851-71-4 |
|---|---|
Fórmula molecular |
C9H9N5 |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
5-pyridin-4-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H9N5/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H4,10,11,13,14) |
Clave InChI |
UWTQIJQXDOAVOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
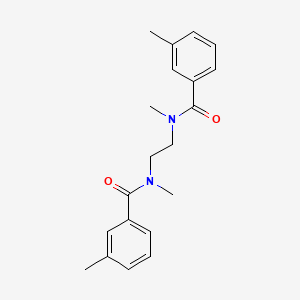
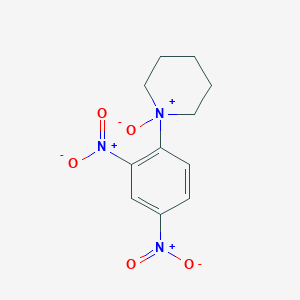
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
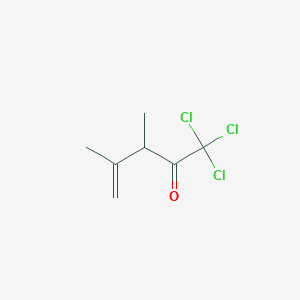

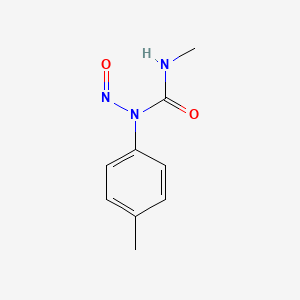
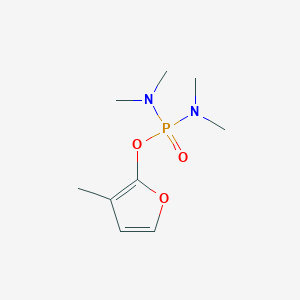
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
